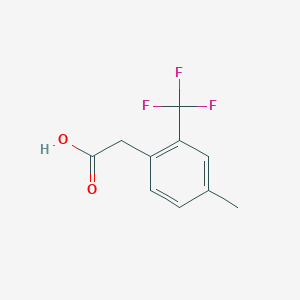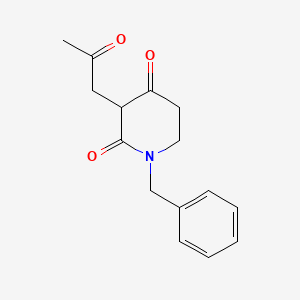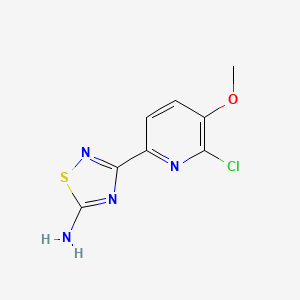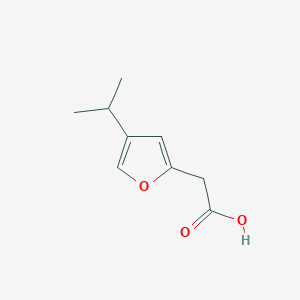![molecular formula C13H13BrN2O B13874621 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one: is a heterocyclic compound that features a bromine atom at the 5th position and a 3,4-dimethylphenylmethyl group at the 3rd position of the pyrimidin-4-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one typically involves the following steps:
Substitution Reaction: The 3,4-dimethylphenylmethyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidin-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or optical activity.
Chemical Manufacturing: It can be employed in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3,5-dimethylphenyl N-methylcarbamate: This compound shares structural similarities with 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one, particularly in the presence of bromine and dimethylphenyl groups.
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: Another structurally related compound with a bromine atom and a dimethylphenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidin-4-one ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H13BrN2O |
|---|---|
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
5-bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C13H13BrN2O/c1-9-3-4-11(5-10(9)2)7-16-8-15-6-12(14)13(16)17/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
IDEYALYYIISEMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CN2C=NC=C(C2=O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)


![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)






![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)

